L-Serine-13C3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Serine-13C3 is a non-essential amino acid that is synthesized from 3-phosphoglycerate in a multistep biosynthesis . It is used as an internal standard for the quantification of L-serine by GC- or LC-MS . It is also used as a standard in qualitative and/or quantitative, MS-based experiments .

Synthesis Analysis

L-Serine is synthesized from central metabolic pathway intermediates . The synthesis of L-Serine involves a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

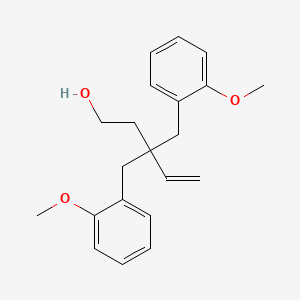

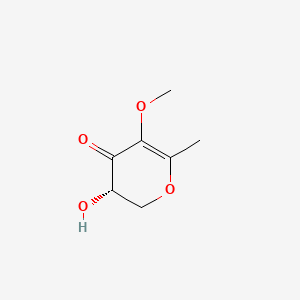

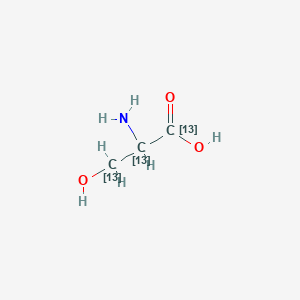

The linear formula of L-Serine-13C3 is HO13CH213CH (15NH2)13CO2H . It is a polar, uncharged (at physiological pH), aliphatic amino acid .Chemical Reactions Analysis

L-Serine-13C3 is produced from 3-phosphoglycerate in a multistep biosynthesis . The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Physical And Chemical Properties Analysis

L-Serine is a polar, uncharged (at physiological pH), aliphatic amino acid . It is synthesized from central metabolic pathway intermediates .科学的研究の応用

Metabolomics and Cellular Metabolism

L-Serine-13C3 is used in metabolomics, the large-scale study of small molecules, commonly known as metabolic profiles, within cells, biofluids, tissues, or organisms . It is used as a standard in qualitative and/or quantitative, MS-based experiments .

Clinical Mass Spectrometry

L-Serine-13C3 is used in clinical mass spectrometry, a powerful analytical technique used for quantitative measurement of analytes . It provides high accuracy, precision, and wide dynamic range for detecting and quantifying compounds .

Neurological Research

L-Serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Therapeutic Potential in Neurological Diseases

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits .

Synthesis of Purines and Pyrimidines

L-Serine-13C3 is used in the synthesis of purines and pyrimidines, which are vital components of DNA, RNA, and cellular energy, and signal transduction systems .

Proteinogenic Compound

L-Serine is a proteinogenic compound, meaning it is directly incorporated into proteins during translation . The 13C3-labeled form of L-Serine can be used to track the incorporation of the amino acid into proteins .

Quantification of L-Serine

L-Serine-13C3 is intended for use as an internal standard for the quantification of L-serine by GC- or LC-MS .

Study of L-Serine Production and Impact

L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-Serine-13C3 can be used to study the mechanistic production and impact of L-Serine on glial and neuronal cells .

作用機序

Target of Action

L-Serine-13C3 is a variant of the amino acid L-Serine, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the various proteins within the body that it helps to construct. It plays a central role in cellular proliferation .

Mode of Action

L-Serine-13C3 interacts with its targets by being incorporated into proteins during the process of protein synthesis . This incorporation happens during the translation phase of protein synthesis, where the L-Serine-13C3 is added to the growing polypeptide chain.

Biochemical Pathways

L-Serine is synthesized from central metabolic pathway intermediates . It plays a role in the biosynthesis pathways of other amino acids and even phospholipids . Furthermore, L-Serine can be a substrate for a Ser/Thr dehydratase, resulting in pyruvate and 2-oxobutyrate, thus being an amino acid with anaplerotic potential .

Result of Action

The result of L-Serine-13C3’s action is the creation of proteins that are essential for various biological functions. These proteins contribute to cellular structure, function, and regulation of the body’s tissues and organs .

Safety and Hazards

特性

IUPAC Name |

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145705700 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。